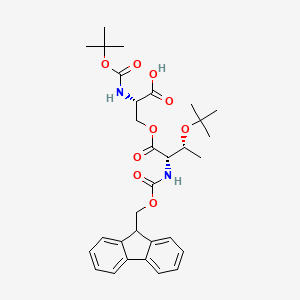

Boc-Ser(Fmoc-Thr(tBu))-OH

Description

Evolution and Contemporary Landscape of Chemical Peptide Synthesis Methodologies

The journey of chemical peptide synthesis has been marked by transformative innovations that have dramatically expanded the accessibility and complexity of achievable peptide targets. From early solution-phase techniques to the revolutionary solid-phase approach, the field continues to evolve, driven by the demand for longer, more complex, and highly pure peptides. openaccessjournals.commdpi.com

Historical Context and Advancements in Solid-Phase Peptide Synthesis (SPPS)

The landscape of peptide synthesis was fundamentally altered in 1963 by R. Bruce Merrifield with the invention of Solid-Phase Peptide Synthesis (SPPS). vapourtec.comresearchgate.netjpt.com This groundbreaking technique involves anchoring the C-terminal amino acid of a target peptide to an insoluble polymer resin. vapourtec.compeptide.com The peptide chain is then elongated in a stepwise manner by the sequential addition of Nα-protected amino acids. vapourtec.com A key advantage of SPPS is the ability to use a large excess of reagents to drive reactions to completion, with purification at each step simplified to washing the resin to remove unreacted materials and byproducts. vapourtec.comsterlingpharmasolutions.com This innovation not only accelerated the process of peptide synthesis but also enabled its automation. jpt.compeptide.com

Over the decades, SPPS has undergone significant refinements. vapourtec.com Early SPPS methodologies had limitations, including incomplete reactions and the accumulation of deletion sequences, which compromised the purity of the final product, especially for longer peptides. mdpi.com The development of new resins, linkers, coupling reagents, and orthogonal protecting group strategies has vastly improved the efficiency and reliability of SPPS. mdpi.comresearchgate.net The introduction of microwave-assisted SPPS, for instance, has been shown to accelerate coupling and deprotection steps, particularly for the synthesis of long and challenging peptide sequences. mdpi.com

Current Status of Solution-Phase Peptide Synthesis (LPPS) and Fragment Condensation Strategies

While SPPS has become the dominant method for routine peptide synthesis, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, remains a valuable and often preferred strategy, particularly for the large-scale manufacturing of shorter peptides. openaccessjournals.comnih.govsci-hub.se In LPPS, all reactions are carried out in solution, which allows for the purification of intermediates at each step, potentially leading to a final product with fewer impurities. bachem.com This method offers greater flexibility in the choice of protecting groups, solvents, and reaction conditions. bachem.com

A powerful approach that bridges the advantages of both SPPS and LPPS is the fragment condensation strategy. mdpi.comnih.gov This convergent method involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution or on a solid support to form the final, full-length peptide. nih.govthieme-connect.com By synthesizing and purifying smaller fragments, the challenges associated with the stepwise synthesis of very long peptides, such as the accumulation of errors, can be mitigated. thieme-connect.com This hybrid approach is particularly useful for the production of large and complex peptides. nih.gov Recent advancements in LPPS include the use of soluble tags or anchors that facilitate purification by allowing for extraction or precipitation of the growing peptide chain, thereby reducing the use of organic solvents compared to traditional SPPS. nih.gov

Significance of Pre-formed Protected Dipeptide Fragments in Peptide Assembly

In the synthesis of long or challenging peptide sequences, the stepwise addition of single amino acids can sometimes be inefficient due to factors like steric hindrance or the aggregation of the growing peptide chain on the solid support. bachem.com A powerful strategy to overcome these limitations is the use of pre-formed protected dipeptide fragments. bachem.comnih.gov

These dipeptides are synthesized and purified separately and then incorporated into the growing peptide chain as a single unit. This approach offers several advantages:

Improved Coupling Efficiency: Incorporating two amino acid residues in a single coupling step can be more efficient, especially when dealing with sterically hindered amino acids. nih.gov

Reduced Racemization: The risk of racemization (the conversion of an L-amino acid to a mixture of L and D isomers) at the C-terminal residue of the fragment can be minimized by careful selection of coupling methods.

Disruption of Secondary Structures: Certain dipeptides, such as pseudoproline dipeptides derived from serine or threonine, can disrupt the formation of undesirable secondary structures like β-sheets in the growing peptide chain, which are a common cause of aggregation and poor solubility. bachem.com

The use of pre-formed protected dipeptides, such as Boc-Ser(Fmoc-Thr(tBu))-OH, represents a sophisticated approach to modern peptide synthesis, enabling the construction of complex peptide targets that would be difficult to access through purely stepwise methods.

Research Context and Objectives for this compound

The primary research objective for the synthesis and application of this compound and similar O-acyl isodipeptide units is to provide robust and efficient building blocks for the routine application of the O-acyl isopeptide method. A seminal study in this area focused on the effective, two-step synthesis of forty different "O-acyl isodipeptide units" of the general formula Boc-Ser/Thr(Fmoc-Xaa)-OH, where Xaa represents various amino acids. This research demonstrated a method to produce these crucial building blocks without the risk of epimerization, a significant side reaction that can compromise the purity of the final peptide.

The development of these units, including this compound, is driven by the need to overcome the challenges associated with the synthesis of hydrophobic and aggregation-prone peptides, such as those implicated in Alzheimer's disease. The ability to synthesize and purify these peptides as their more soluble isopeptide precursors is a significant advancement in the field.

Key research findings and objectives related to this class of compounds include:

Facilitating the Synthesis of "Difficult" Peptides: These building blocks are designed to be readily incorporated into solid-phase peptide synthesis (SPPS) protocols to disrupt peptide aggregation. peptide.com

Improving Solubility and Purification: The resulting depsipeptides (peptides with an ester linkage) exhibit enhanced solubility, which simplifies their purification by techniques like High-Performance Liquid Chromatography (HPLC). peptide.com

Controlled Conversion to the Native Peptide: The O-to-N acyl shift provides a reliable method to obtain the final, native peptide sequence from its purified isopeptide precursor under mild, basic conditions. peptide.com

Minimizing Side Reactions: The pre-formed nature of these dipeptide units helps to avoid potential side reactions that can occur during the stepwise introduction of the ester linkage on the resin.

Properties

IUPAC Name |

(2S)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N2O9/c1-18(41-30(2,3)4)25(27(36)39-17-24(26(34)35)32-29(38)42-31(5,6)7)33-28(37)40-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,38)(H,33,37)(H,34,35)/t18-,24+,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVNKKGJONCZQB-YWWLGCSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Ser Fmoc Thr Tbu Oh

Strategic Disconnection and Precursor Synthesis

The logical disconnection of the target dipeptide, Boc-Ser(Fmoc-Thr(tBu))-OH, occurs at the amide bond between the serine and threonine residues. This approach dictates the synthesis of two orthogonally protected amino acid derivatives: Boc-L-Serine and Fmoc-L-Threonine(tBu)-OH. This strategy ensures that the N-terminus of serine (Boc group) and the C-terminus of threonine (free acid) are available for coupling, while the serine C-terminus (free acid, to be activated) and the threonine N-terminus (Fmoc group) are appropriately masked.

Preparation of Boc-Ser-OH

The synthesis of N-tert-butoxycarbonyl-L-serine (Boc-Ser-OH) is a fundamental procedure in peptide synthesis. The most common and efficient method involves the reaction of the free amino acid, L-serine, with di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) ((Boc)₂O), under alkaline conditions.

The reaction proceeds as follows: L-serine is dissolved in an aqueous solution containing a base, such as sodium hydroxide (B78521) or sodium carbonate. orgsyn.orggoogle.com The base serves to deprotonate the amino group of serine, increasing its nucleophilicity. Boc anhydride, dissolved in a suitable organic solvent like dioxane, is then added to the reaction mixture. orgsyn.org The nucleophilic amino group attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc protected serine and releasing tert-butanol (B103910) and carbon dioxide as byproducts. The reaction is typically performed at a cool temperature initially and then allowed to warm to room temperature. orgsyn.org Upon completion, the mixture is acidified to protonate the carboxylic acid, and the final product is extracted using an organic solvent. This method provides Boc-L-Serine in high yield, ready for use in subsequent coupling steps. google.com

Synthesis and Derivatization of Fmoc-Thr(tBu)-OH

The synthesis of (2S,3R)-2-(((9-fluorenylmethoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, or Fmoc-Thr(tBu)-OH, is a more complex, multi-step process. It requires the protection of the α-amino group with the base-labile Fmoc group and the protection of the side-chain hydroxyl group with the acid-labile tert-butyl (tBu) group.

A representative synthetic pathway can be outlined in several key stages:

Esterification : The synthesis often begins with the protection of the carboxylic acid of L-threonine as a methyl ester (Thr-OMe) by reacting it with methanol (B129727) in the presence of thionyl chloride.

Side-Chain Protection : The hydroxyl group of the threonine methyl ester is then protected. This is achieved by reacting Thr-OMe with isobutene in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ether, yielding Thr(tBu)-OMe.

Saponification : The methyl ester is selectively cleaved to regenerate the free carboxylic acid. This is accomplished through saponification, treating Thr(tBu)-OMe with a base like sodium hydroxide (lye). The resulting product is the free amino acid with the side-chain protected, H-Thr(tBu)-OH.

N-Terminus Protection : The final step is the protection of the α-amino group. H-Thr(tBu)-OH is reacted with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The amino group attacks the carbonyl carbon of the Fmoc-OSu, resulting in the formation of the target molecule, Fmoc-Thr(tBu)-OH, with succinimide (B58015) as a byproduct.

This sequence of reactions provides the fully protected threonine derivative necessary for the subsequent dipeptide coupling.

Coupling Chemistry for Dipeptide Formation

The formation of the amide bond between Boc-Ser-OH and H-Thr(Fmoc-tBu)-OH (which is conceptually derived from deprotecting the Fmoc-Thr(tBu)-OH, though in this specific synthesis the coupling is between Boc-Ser-OH and the free amine of a threonine derivative) is the critical step in synthesizing the target dipeptide. This requires the activation of the carboxyl group of Boc-Ser-OH to make it susceptible to nucleophilic attack by the amino group of the threonine derivative.

Investigation of Peptide Coupling Reagents and Activators (e.g., TBTU, DIC, HOBt)

A variety of coupling reagents have been developed to facilitate efficient and racemization-free amide bond formation. These reagents work by converting the carboxylic acid into a more reactive intermediate.

Carbodiimides (DIC) : Diisopropylcarbodiimide (DIC) is a common activating agent. It reacts with the carboxyl group of Boc-Ser-OH to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and other side reactions.

Additives (HOBt) : To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are almost always used in conjunction with carbodiimides. chemicalbook.com HOBt traps the O-acylisourea intermediate to form an HOBt-ester. This activated ester is more stable than the O-acylisourea but still highly reactive towards the amine component, and its formation significantly suppresses racemization. chemicalbook.compeptide.com

Uronium/Aminium Salts (TBTU) : Reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly efficient, pre-activated forms of HOBt. slideshare.net In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), TBTU reacts rapidly with the carboxylic acid to form the same HOBt active ester. chemicalbook.com These reagents are known for their high coupling efficiency and fast reaction times, making them suitable for sterically hindered couplings. chemicalbook.com

| Reagent/Activator | Type | Mechanism | Advantages | Disadvantages |

| DIC (Diisopropylcarbodiimide) | Carbodiimide (B86325) | Forms a highly reactive O-acylisourea intermediate. | Low cost; byproduct (diisopropylurea) is soluble in common solvents. chemicalbook.com | High risk of racemization if used alone; intermediate is unstable. chemicalbook.com |

| HOBt (1-Hydroxybenzotriazole) | Additive | Traps the O-acylisourea to form a more stable, yet reactive, HOBt active ester. | Suppresses racemization effectively; improves coupling efficiency. chemicalbook.compeptide.com | Can have explosive properties under certain conditions; less effective than HOAt for difficult couplings. |

| TBTU (Tetramethyluronium) | Uronium Salt | In the presence of a base, directly converts the carboxylic acid to an HOBt active ester. | High reactivity and speed; efficient for difficult couplings. slideshare.net | More expensive than carbodiimides; can cause guanidinylation of the free N-terminus if used in excess. chemicalbook.com |

Optimization of Reaction Parameters for Yield and Stereochemical Integrity

Achieving a high yield of the desired dipeptide while maintaining the stereochemical purity of the chiral centers is paramount. This requires careful optimization of several reaction parameters.

Stoichiometry : Typically, a slight excess of the coupling reagents (e.g., 1.1-1.5 equivalents) is used to drive the reaction to completion. However, excessive amounts of uronium reagents like TBTU should be avoided to prevent side reactions.

Solvent : The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), which can effectively solvate the reactants without interfering with the reaction.

Temperature : Most coupling reactions are performed at room temperature. Lowering the temperature can sometimes reduce the rate of racemization, although this may also slow down the desired coupling reaction. For sterically hindered couplings, elevated temperatures, sometimes in conjunction with microwave irradiation, can improve yields.

Reaction Time : The progress of the reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time. Insufficient time leads to incomplete coupling, while excessively long times can increase the risk of side reactions. google.com

Base : The addition of a non-nucleophilic base, such as DIPEA or N-methylmorpholine (NMM), is required when using uronium/aminium salt reagents and when the amine component is in its salt form (e.g., hydrochloride). The choice and amount of base are critical, as excess strong base can promote racemization.

Considerations for Amide Bond Formation between Serine and Threonine Residues

The coupling of serine to threonine involves specific challenges related to their side-chain functionalities and steric bulk.

Side-Chain Protection : The primary consideration is the hydroxyl group present on the side chains of both serine and threonine. If left unprotected, the hydroxyl group can compete with the α-amino group in reacting with the activated carboxyl group, leading to the formation of an undesired ester linkage (O-acylation). bibliomed.orgnih.gov Therefore, effective protection of the side-chain hydroxyl group, as seen with the tert-butyl ether on the threonine residue (Fmoc-Thr(tBu)-OH), is essential to prevent this side reaction.

Steric Hindrance : Both serine and threonine are β-carbon substituted amino acids. The presence of side chains, particularly when protected with bulky groups like tert-butyl, can create steric hindrance around the reactive centers. nih.gov This can slow down the coupling reaction. To overcome this, the use of highly efficient coupling reagents such as TBTU, HATU, or COMU is often preferred over standard carbodiimide methods. chemicalbook.com

N→O Acyl Shift : Peptides containing serine or threonine can undergo an acid-catalyzed N→O acyl shift, where the peptide bond migrates from the nitrogen to the side-chain oxygen, forming an ester linkage. peptide.com While this is more relevant during subsequent deprotection steps under strong acid conditions, it is a known reactivity pattern for these residues. This reaction is typically reversible upon treatment with a mild base. peptide.com

By carefully selecting precursors, coupling reagents, and reaction conditions, the synthesis of this compound can be achieved with high yield and purity, providing a valuable building block for more complex peptide structures.

Purification and Isolation Techniques for the Protected Dipeptide

The purification of this compound, an isoacyl dipeptide, and its intermediates is crucial for removing byproducts and unreacted starting materials. The techniques employed must be effective in separating compounds with similar polarities and functionalities.

Chromatographic methods are the cornerstone of purification in peptide synthesis. The choice between flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) often depends on the scale of the synthesis and the required purity of the final product.

Flash Chromatography: This technique is a rapid and efficient method for the purification of synthetic intermediates on a larger scale. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For protected dipeptides like this compound, a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane in methanol is commonly used to elute the desired compound. The selection of the solvent system is often guided by preliminary analysis using thin-layer chromatography (TLC). Flash chromatography is particularly useful for removing bulk impurities and for separations where high resolution is not the primary requirement.

Interactive Data Table: Illustrative Flash Chromatography Parameters for a Protected Dipeptide

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |

| Flow Rate | 20-50 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Typical Loading | 1-5% of column weight |

| Expected Elution | The protected dipeptide typically elutes at a mid-range solvent polarity. |

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative HPLC is the method of choice. This technique employs smaller particle size stationary phases (typically C18-modified silica for reversed-phase chromatography) and provides much higher resolution than flash chromatography. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. A shallow gradient of the organic solvent is employed to separate the target dipeptide from closely related impurities. Depsipeptides, such as the target compound, are stable under the acidic conditions typically used for HPLC purification.

Interactive Data Table: Representative Preparative HPLC Conditions for a Protected Dipeptide

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |

| Gradient | 30-70% B over 40 minutes |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | Dependent on column size and sample concentration |

Crystallization: This is a powerful technique for obtaining highly pure solid material. For protected dipeptides that are solids, crystallization can be an effective final purification step. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by slow cooling to allow for the formation of crystals. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the crystallization of protected peptides include mixtures of ethers, esters, and aliphatic hydrocarbons. For Boc-protected amino acids and peptides, crystallization not only enhances purity but also provides a stable, storable form of the compound.

Precipitation: This technique is often used to isolate the product from the reaction mixture or to perform a preliminary purification. It involves adding a solvent in which the desired compound is insoluble (an anti-solvent) to a solution of the crude product. This causes the product to precipitate out of the solution, leaving more soluble impurities behind. For instance, after a solution-phase synthesis, the protected dipeptide can often be precipitated by adding the reaction mixture to a large volume of cold water or an ether/hexane mixture.

Comparative Analysis of Solution-Phase vs. Solid-Phase Approaches for Dipeptide Fragment Synthesis

The synthesis of dipeptide fragments like this compound can be approached through either solution-phase or solid-phase methodologies. Each has distinct advantages and disadvantages, and the choice often depends on the scale of the synthesis and the specific requirements of the project.

Solution-Phase Synthesis: This classical approach involves carrying out all reactions in a homogeneous solution. A key advantage is the ability to isolate and purify the intermediate product after each step, which can lead to a very pure final dipeptide. This method is also highly scalable, making it suitable for the large-scale production of dipeptide building blocks. However, solution-phase synthesis can be labor-intensive and time-consuming due to the need for repeated work-up and purification procedures.

Interactive Data Table: Comparison of Solution-Phase and Solid-Phase Synthesis for Dipeptide Fragments

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Reaction Environment | Homogeneous solution | Heterogeneous (liquid-solid) |

| Purification of Intermediates | Required after each step (e.g., extraction, chromatography, crystallization) | Not required; reagents washed away |

| Scalability | Generally more scalable for large quantities | Can be scaled, but may require larger reactors and more resin |

| Labor Intensity | High, requires manual purification at each stage | Lower, amenable to automation |

| Time Efficiency | Can be slower due to purification steps | Generally faster due to simplified work-up |

| Flexibility | High flexibility in choice of coupling reagents and conditions | Dependent on resin and linker chemistry |

| Final Product Purity | Can be very high with rigorous purification | Can be high, but impurities can accumulate if reactions are incomplete |

| Typical Use Case for Dipeptides | Large-scale production of building blocks | Rapid synthesis of fragments for larger peptide assembly |

Chemical Characterization and Analytical Validation of Boc Ser Fmoc Thr Tbu Oh

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the primary structural confirmation of synthetic peptides and their precursors. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure, connectivity, and mass, which are fundamental for identity verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including protected peptides like Boc-Ser(Fmoc-Thr(tBu))-OH. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to confirm the covalent structure, verify the presence of protecting groups, and identify potential process-related impurities. rsc.orgresearchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the Boc, Fmoc, and tert-Butyl (tBu) protecting groups, as well as the amino acid residues of Serine and Threonine. The aromatic region will be dominated by the characteristic signals of the fluorenyl group of Fmoc. The aliphatic region will contain signals for the α-protons and side-chain protons of the amino acid residues, along with the singlets for the tBu and Boc groups. chemrxiv.orgscienceopen.com Similarly, the ¹³C NMR spectrum provides confirmation of the carbon framework, with characteristic chemical shifts for the carbonyl carbons of the peptide bond and protecting groups, the quaternary carbons of the tBu and Boc groups, and the aromatic carbons of the Fmoc group. scienceopen.com

Impurity profiling by NMR can detect residual solvents, reagents from the synthesis (e.g., coupling agents), or side-products formed during the reaction. The integration of NMR signals allows for the quantification of these impurities relative to the main compound.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is inferred from typical values for protected amino acids. chemrxiv.orgscienceopen.comchemicalbook.com

| Group | Atom Type | Expected Chemical Shift (ppm) |

| Fmoc | Aromatic Protons | 7.20 - 7.80 |

| CH, CH₂ Protons | 4.10 - 4.40 | |

| Boc | (CH₃)₃C Protons | ~1.40 |

| tBu | (CH₃)₃C Protons | ~1.20 |

| Ser/Thr | α-CH Protons | 4.00 - 4.60 |

| β-CH/CH₂ Protons | 3.70 - 4.30 | |

| Fmoc | Aromatic Carbons | 120 - 145 |

| Carbonyl Carbon | ~156 | |

| Boc | Quaternary Carbon | ~80 |

| Methyl Carbons | ~28 | |

| tBu | Quaternary Carbon | ~75 |

| Methyl Carbons | ~29 | |

| Ser/Thr | Carbonyl Carbons | 170 - 175 |

| α-Carbons | 50 - 60 | |

| β-Carbons | 60 - 70 |

Mass spectrometry (MS) is a critical analytical tool for verifying the molecular weight of synthetic intermediates, thereby confirming their identity. For this compound (Molecular Formula: C₃₁H₄₀N₂O₉), the expected monoisotopic mass is approximately 584.27 g/mol . peptide.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. ESI-MS is particularly useful when coupled with liquid chromatography (LC-MS), allowing for the mass analysis of components as they are separated. researchgate.netscienceopen.com

Beyond simple molecular weight confirmation, tandem mass spectrometry (MS/MS) can be used for structural confirmation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is produced that can be pieced together to confirm the amino acid sequence and the integrity of the protecting groups. This is especially valuable for distinguishing between isomers and identifying unexpected side-products from the synthesis.

Chromatographic Methods for Purity and Identity Verification

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical ingredients and intermediates. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for determining the purity of synthetic peptides and their protected fragments. almacgroup.com The development of a robust, stability-indicating HPLC method is crucial for quality control. This involves optimizing several parameters to achieve adequate separation of the main compound from any impurities, such as deletion sequences, incompletely deprotected fragments, or by-products generated during synthesis. almacgroup.com

Method development for a compound like this compound typically involves screening various stationary phases (e.g., C8, C18), mobile phase compositions (commonly acetonitrile (B52724) and water with additives like trifluoroacetic acid or formic acid), and gradient elution profiles. almacgroup.com Validation of the method ensures it is fit for its intended purpose, assessing parameters like specificity, linearity, accuracy, precision, and limit of detection/quantitation. nih.govresearchgate.net

Table 2: Typical RP-HPLC Method Parameters for Purity Analysis of Protected Peptides

| Parameter | Typical Conditions |

| Column | C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Linear gradient from low %B to high %B over 20-30 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at 214-230 nm |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions in peptide synthesis. nih.govrsc.orgrsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, one can qualitatively assess the consumption of reactants and the formation of the desired product. advion.com

A suitable solvent system (mobile phase), often a mixture like dichloromethane (B109758)/methanol (B129727) or butanol/acetic acid/water, is chosen to achieve good separation between the starting materials, the product, and any major by-products. advion.comresearchgate.net Visualization is typically achieved under UV light (due to the UV-active Fmoc group) or by staining with reagents such as ninhydrin (B49086) (to detect free amines) or potassium permanganate. rsc.org The retention factor (Rf) value helps in the preliminary identification of spots. While not quantitative, TLC is an invaluable tool for making real-time decisions during synthesis, such as determining reaction completion. advion.com

Assessment of Stereochemical Purity and Racemization Control during Dipeptide Formation

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as the biological activity of the final peptide is highly dependent on its specific three-dimensional structure. nih.gov Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant risk during the carboxyl group activation step of peptide bond formation. highfine.combachem.com

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can easily lose proton chirality at the α-carbon. researchgate.net Several factors influence the rate of racemization, including the choice of coupling reagent, the presence of additives, solvent, temperature, and the nature of the amino acid itself. highfine.compeptide.com For instance, coupling reagents like DCC can lead to significant racemization unless additives like HOBt or HOAt are included to suppress oxazolone (B7731731) formation. bachem.compeptide.com Microwave-assisted synthesis, while accelerating coupling, can also increase the risk of racemization if the temperature is not carefully controlled. nih.gov

The stereochemical purity of this compound must be rigorously assessed. This is typically done by hydrolyzing the dipeptide back to its constituent amino acids, followed by analysis using a chiral chromatographic method. nih.gov Chiral Gas Chromatography (GC) or HPLC, after appropriate derivatization of the amino acids, can separate the D- and L-enantiomers, allowing for the quantification of any D-isomer present. nih.govsigmaaldrich.comtandfonline.comcat-online.com This analysis confirms that the coupling conditions used to form the dipeptide were successful in controlling racemization to an acceptable level, typically less than 0.1%. cat-online.com

Applications and Role of Boc Ser Fmoc Thr Tbu Oh in Complex Peptide Synthesis

Utilization as an Isoacyl Dipeptide in Fmoc Solid-Phase Peptide Synthesis

Boc-Ser(Fmoc-Thr(tBu))-OH is employed as a strategic tool within the framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) to mitigate the common problem of peptide chain aggregation. By introducing a temporary modification to the peptide backbone, it facilitates the synthesis of sequences that are otherwise difficult to assemble.

The primary cause of synthetic difficulty in SPPS is the tendency of growing peptide chains to aggregate, driven by the formation of intermolecular hydrogen bonds that lead to stable secondary structures like β-sheets. This aggregation can hinder reagent access to the reactive sites, resulting in incomplete acylation and deprotection reactions. sigmaaldrich.com

The incorporation of this compound into a peptide sequence introduces an ester bond in place of a standard amide bond at that specific location. iris-biotech.demerckmillipore.com This creates a depsipeptide, a structural analog of the native peptide. peptide.compeptide.com The ester linkage fundamentally alters the geometry and hydrogen bonding capacity of the peptide backbone. merckmillipore.compeptide.com This conformational disruption effectively breaks the regular pattern of hydrogen bonds that supports the formation of β-sheet structures, thereby preventing the inter-chain aggregation that plagues the synthesis of many difficult sequences. iris-biotech.depeptide.compeptide.com

A significant advantage of utilizing this compound is the enhanced solubility of the resulting depsipeptide analog compared to its native peptide counterpart. peptide.compeptide.com By disrupting aggregation, the peptide chains remain better solvated and more accessible during synthesis. chempep.com This benefit extends to the post-synthesis workup.

After the peptide is cleaved from the solid support, the product is the more soluble depsipeptide, not the aggregation-prone native sequence. iris-biotech.demerckmillipore.com This increased solubility facilitates downstream processing, particularly purification by High-Performance Liquid Chromatography (HPLC). peptide.compeptide.com The crude product is less likely to precipitate or cause column clogging, leading to improved recovery and higher purity of the final product. chempep.comajpamc.com The depsipeptide is stable under the acidic conditions typically used for cleavage and HPLC purification. peptide.compeptide.com The native amide bond can be readily reformed from the purified depsipeptide through a controlled O→N acyl shift by adjusting the pH to 7.4 or higher. peptide.com

Several methods exist to combat aggregation in SPPS. The use of isoacyl dipeptides like this compound offers distinct advantages compared to other common strategies, such as the incorporation of pseudoprolines or N-substituted (Dmb/Hmb) residues.

Pseudoproline Dipeptides : These introduce a temporary "kink" in the peptide backbone by forming an oxazolidine (B1195125) ring, which also disrupts secondary structure formation. chempep.com However, a key difference is that the pseudoproline moiety is typically cleaved during the final trifluoroacetic acid (TFA) deprotection step, yielding the native, and potentially still aggregation-prone, peptide directly. merckmillipore.comchempep.com In contrast, the isoacyl dipeptide strategy yields the soluble depsipeptide post-cleavage, allowing for purification in this more manageable form before conversion to the native sequence. merckmillipore.com

N-Dmb/Hmb-residues : The introduction of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone nitrogen of an amino acid also serves to disrupt hydrogen bonding. sigmaaldrich.com While effective during synthesis, the primary benefit of the isoacyl dipeptide approach remains in the improved solubility of the cleaved peptide during purification. merckmillipore.com

The following table provides a comparative overview of these strategies.

| Feature | Isoacyl Dipeptides (e.g., this compound) | Pseudoproline Dipeptides | N-Dmb/Hmb Residues |

| Mechanism | Forms a backbone ester bond (depsipeptide) to disrupt H-bonding. merckmillipore.compeptide.com | Forms an oxazolidine ring, creating a "kink" in the backbone. chempep.com | Adds a bulky group to the backbone amide nitrogen to block H-bonding. sigmaaldrich.com |

| State After Cleavage | Soluble depsipeptide analog. merckmillipore.com | Native peptide sequence. merckmillipore.com | Native peptide sequence (Hmb can be retained with specific cleavage). sigmaaldrich.com |

| Primary Advantage | Enhanced solubility of the cleaved product facilitates purification before conversion to the native peptide. merckmillipore.com | High efficiency in disrupting aggregation on-resin. chempep.com | Applicable to a wider range of amino acid residues beyond Ser/Thr. sigmaaldrich.com |

| Conversion to Native | O→N acyl shift at pH ≥ 7.4 after purification. peptide.com | Occurs automatically during final TFA cleavage. chempep.com | N/A (cleaved with TFA). |

Integration into Convergent Synthesis Strategies for Long Peptides

Convergent synthesis, or fragment condensation, is a powerful strategy for assembling large peptides and small proteins. This approach involves the separate synthesis of smaller peptide fragments, which are then joined together. This compound is a valuable tool in this methodology.

Isoacyl dipeptides are highly effective for preparing peptide segments intended for fragment condensation. peptide.com The improved solubility imparted by the depsipeptide structure is not only beneficial for the synthesis of the fragment itself but also for the subsequent coupling reaction, where poor solubility of one or both fragments can drastically reduce ligation efficiency.

A critical advantage of using an isoacyl dipeptide at the C-terminus of a peptide fragment is the significant reduction in racemization. peptide.com The C-terminal amino acid of a peptide fragment is susceptible to racemization during the activation step required for coupling. The unique ester linkage in the depsipeptide alters the electronic properties and mechanism of activation, suppressing this common side reaction. This allows for the efficient preparation of large peptides and proteins with high diastereomeric purity. peptide.com

The protecting groups present in this compound—Boc, Fmoc, and tBu—are part of a well-established orthogonal system that allows for selective removal and stepwise synthesis. iris-biotech.de

Fmoc (Fluorenylmethyloxycarbonyl): This group protects the amine of the threonine residue. It is base-labile and is removed with a piperidine (B6355638) solution to allow for peptide chain elongation from this point. iris-biotech.deluxembourg-bio.com

Boc (tert-Butoxycarbonyl): This protects the N-terminal amine of the serine residue. It is acid-labile, removed by acids like TFA, but stable to the basic conditions used for Fmoc removal. iris-biotech.de

tBu (tert-Butyl): This protects the side-chain hydroxyl group of the threonine. Like the Boc group, it is removed with strong acid (TFA). iris-biotech.de

This orthogonality is fundamental to its use in fragment condensation. A protected peptide fragment can be synthesized on a resin, terminating with the this compound moiety. The N-terminal Boc group can be selectively removed using mild acid, and this fragment can then be coupled to another resin-bound peptide whose N-terminal Fmoc group has been removed. Alternatively, a fragment can be cleaved from the resin while retaining its side-chain protecting groups for subsequent ligation in solution. iris-biotech.de This selective deprotection allows chemists to precisely control which parts of the molecule react, enabling the strategic assembly of complex peptide targets. nih.gov

Potential for Synthesis of Modified Peptides

The structure of this compound is intentionally designed for complex synthetic strategies, particularly for producing peptides with specific modifications. The use of orthogonal protecting groups—Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and tBu (tert-butyl)—allows for the selective deprotection and modification of specific functional groups within the peptide chain. This level of control is crucial for synthesizing peptides that mimic natural post-translational modifications or incorporate non-natural elements.

Precursor for Site-Specific Post-Translational Modifications Involving Serine and Threonine Hydroxyls (e.g., Phosphorylation)

Post-translational modifications such as the phosphorylation of serine and threonine residues are vital for regulating numerous cellular processes. iris-biotech.de The synthesis of phosphopeptides is therefore of great interest for biological research. iris-biotech.de The dipeptide this compound serves as an excellent precursor for introducing site-specific phosphorylation.

The key to its utility lies in its orthogonal protection scheme. The Fmoc group protecting the serine side chain can be selectively removed using a base (like piperidine) without affecting the acid-labile Boc and tBu groups. This exposes the hydroxyl group of serine for a targeted chemical reaction, such as phosphorylation. Meanwhile, the threonine hydroxyl group remains protected by the tBu group, and the N-terminus is protected by the Boc group, preventing unwanted side reactions. This strategy ensures that modification occurs only at the intended serine residue.

Table 1: Orthogonal Protecting Groups in this compound and Their Cleavage Conditions

| Protecting Group | Protected Functional Group | Cleavage Condition |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | N-terminus (Serine) | Mild Acid (e.g., TFA) |

| Fmoc (9-fluorenylmethoxycarbonyl) | Side Chain (Serine) | Base (e.g., Piperidine) |

| tBu (tert-butyl) | Side Chain (Threonine) | Strong Acid (e.g., TFA) |

This selective deprotection is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of peptides with precisely placed modifications for studying cellular signaling and enzyme function.

Role in the Synthesis of Peptides with Specific Conformational Features or Turn Inducers

The secondary structure of peptides, including elements like β-turns, is critical for their biological activity and molecular recognition capabilities. nih.gov β-turns reverse the direction of the peptide chain, which helps form globular protein structures. nih.gov The incorporation of specific amino acid sequences or dipeptide units can induce these turns.

While research on this compound as a specific turn inducer is not extensively detailed, the principle of using sterically constrained building blocks to influence peptide conformation is well-established. The bulky Fmoc and tBu protecting groups on the adjacent serine and threonine residues can create significant steric hindrance, restricting the rotational freedom of the peptide backbone. By incorporating this dipeptide into a sequence, chemists can encourage the formation of a turn or a specific local conformation, which can be essential for mimicking the structure of a native protein or designing a peptide with a desired shape for receptor binding.

Contributions to Peptide Libraries and Combinatorial Chemistry

Peptide libraries are powerful tools in drug discovery and molecular biology, allowing for the rapid screening of millions of compounds to identify potential therapeutic leads or probes for biological processes. nih.govnih.gov Combinatorial chemistry techniques, such as the one-bead-one-compound (OBOC) method, are used to generate these vast libraries. nih.gov

The use of pre-formed dipeptide building blocks like this compound offers significant advantages in the construction of such libraries.

Key Contributions:

Introduction of Specific Motifs: It allows for the defined placement of a Ser-Thr motif, which is common in biologically active peptides and proteins, across the entire library. This is particularly useful when screening for inhibitors or substrates of kinases that target Ser/Thr residues.

Reduced Side Reactions: The pre-formed peptide bond within the dipeptide eliminates the risk of side reactions or incomplete couplings that can occur during the formation of that specific bond in a stepwise synthesis.

Table 2: Comparison of Synthesis Steps

| Step | Sequential Addition | Dipeptide Block Addition |

|---|---|---|

| 1 | Deprotect N-terminus | Deprotect N-terminus |

| 2 | Couple first amino acid (Thr) | Couple dipeptide (Ser-Thr) |

| 3 | Deprotect N-terminus | Wash |

| 4 | Couple second amino acid (Ser) | - |

By simplifying and accelerating the synthesis process, building blocks like this compound are valuable assets in high-throughput peptide synthesis and the exploration of chemical space through combinatorial libraries.

Q & A

Q. What are the critical steps in synthesizing Boc-Ser(Fmoc-Thr(tBu))-OH, and how do protecting groups influence its stability?

Methodological Answer: this compound is synthesized via solid-phase peptide synthesis (SPPS) . Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining the Boc and tBu groups .

- Coupling : Activate the carboxyl group with reagents like HBTU/DIPEA in DMF for efficient amide bond formation .

- Protection Strategy : The Boc (tert-butoxycarbonyl) group offers acid-labile protection, while tBu (tert-butyl) and Fmoc (fluorenylmethyloxycarbonyl) provide orthogonal stability against basic and acidic conditions, respectively .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) identifies purity ≥97% .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (584.66 g/mol) and detects side products (e.g., incomplete deprotection) .

- NMR : H and C NMR verify stereochemistry and absence of racemization, with characteristic peaks for tert-butyl (δ ~1.4 ppm) and fluorenyl groups (δ ~7.7 ppm) .

Q. How should researchers store this compound to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to minimize hydrolysis .

- Desiccants : Include silica gel to avoid moisture-induced tert-butyl group cleavage .

- Light Exposure : Protect from UV light to prevent Fmoc group decomposition .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in sterically hindered peptide sequences?

Methodological Answer:

-

Coupling Reagents : Use DIC/Oxyma Pure instead of HBTU for reduced steric hindrance .

-

Solvent Optimization : Replace DMF with NMP (N-methylpyrrolidone) to enhance solubility of bulky residues .

-

Extended Reaction Time : Increase coupling duration to 2–4 hours for challenging sequences .

-

Example Data :

Reagent Solvent Coupling Time (h) Yield (%) HBTU/DIPEA DMF 1 65 DIC/Oxyma NMP 3 92

Q. How should conflicting NMR and MS data be resolved during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR integration ratios (e.g., tert-butyl protons) with theoretical values to detect impurities .

- High-Resolution MS (HRMS) : Resolve ambiguous peaks (e.g., sodium adducts at m/z 607.3 vs. theoretical 584.66) .

- Controlled Deprotection Tests : Perform stepwise Boc/Fmoc removal to isolate intermediates and identify side reactions (e.g., tert-butyl cleavage under acidic conditions) .

Q. What experimental strategies mitigate low yields in automated SPPS using this compound?

Methodological Answer:

Q. How does the tert-butyl group influence the compound’s reactivity in microwave-assisted peptide synthesis?

Methodological Answer:

- Thermal Stability : The tBu group remains intact under microwave heating (50–60°C), enabling rapid Fmoc deprotection without side reactions .

- Solubility Trade-offs : While tBu enhances solubility in organic solvents, it may reduce aqueous solubility in final peptides. Balance with polar residues (e.g., Ser, Thr) .

Guidelines for Experimental Design

- Reproducibility : Document all synthesis parameters (e.g., reagent equivalents, temperature) as per IUPAC guidelines .

- Negative Controls : Include control reactions without coupling agents to detect non-specific resin binding .

- Data Reporting : Use tables for comparative yields (see Question 4) and supplementary NMR/HRMS spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.